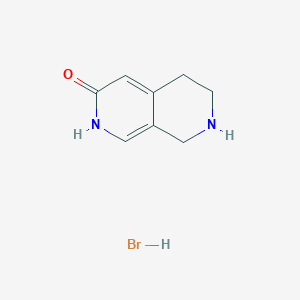

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a chemical compound with the CAS Number: 893566-82-0 . It has a molecular weight of 231.09 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7 (6)5-10-8;/h3,5,9H,1-2,4H2, (H,10,11);1H . This indicates the presence of a bromine atom, a hydroxyl group, and a naphthyridine ring in the structure. It is stored at a temperature of 2-8°C . The physical form of the compound is not explicitly mentioned, but related compounds are often solid .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

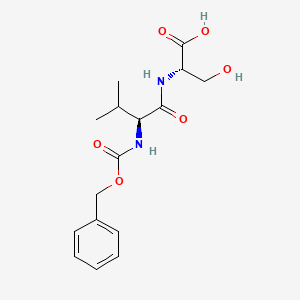

- Improved Synthesis Techniques : The compound 5,6,7,8-tetrahydro-1,7-naphthyridine, a core structure of pharmacologically active substances, has been synthesized using an improved five-step sequence, offering significant advancements over previous methods (Dow & Schneider, 2001).

- Synthesis of Derivatives : Methods have been developed for the synthesis of derivatives of 5,6,7,8-tetrahydro-1,7-naphthyridine, such as 5-ol and 6-ol, starting from specific carboxylates (Messinger & Meyer-Barrientos, 1981).

Medical Research and Pharmacology

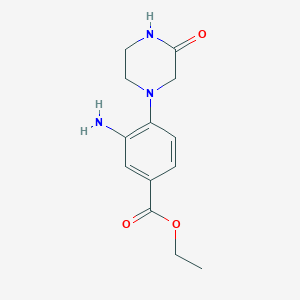

- Potential as αvβ3 Antagonists : Certain derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, which are being developed for the treatment of osteoporosis, showing excellent in vitro profiles and good pharmacokinetics in several animal models (Coleman et al., 2004).

Chemical and Structural Applications

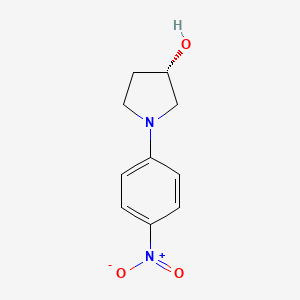

- Cobalt-Catalyzed Cyclizations : The use of microwave-promoted, cobalt-catalyzed intramolecular cyclizations has been effective in synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, enabling the preparation of a collection of these compounds (Zhou, Porco, & Snyder, 2007).

- Antioxidant Activity in Lipid Membranes : Tetrahydro-1,8-naphthyridinol analogues have shown significantly higher antioxidant activity than alpha-tocopherol in lipid membranes and low-density lipoproteins, suggesting potential applications in biochemical and pharmaceutical fields (Nam et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may pose some hazards, as indicated by the presence of an exclamation mark pictogram . The specific hazard statements and precautionary statements are not available in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7(6)5-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXYRVAJILURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CNC(=O)C=C21.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456175.png)

![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)

![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)

![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)

![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)